

Combination Therapy of Rezafungin Acetate with Other Antifungals: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rezafungin acetate*

Cat. No.: *B10824331*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezafungin acetate is a next-generation echinocandin antifungal agent that inhibits the synthesis of 1,3- β -D-glucan, an essential component of the fungal cell wall.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly intravenous administration.[2][3] While rezafungin monotherapy has demonstrated potent activity against a broad spectrum of fungal pathogens, including *Candida* and *Aspergillus* species, combination therapy with other antifungal agents represents a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity.[4]

These application notes provide a summary of available data on the combination therapy of rezafungin with other antifungals and detailed protocols for key experimental methodologies used to evaluate these interactions.

Data Presentation: In Vitro Synergy

The following tables summarize the in vitro interaction of rezafungin with other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction, where:

- Synergy: $FICI \leq 0.5$

- Additive/Indifference: $0.5 < FICI \leq 4.0$
- Antagonism: $FICI > 4.0$

Table 1: Combination of Rezafungin and Amphotericin B against *Candida auris*

Fungal Strain(s)	Rezafungin MIC Alone (mg/L)	Amphotericin B MIC Alone (mg/L)	Rezafungin MIC in Combination (mg/L)	Amphotericin B MIC in Combination (mg/L)	FICI	Interaction
<i>C. auris</i> (aggregative isolate)	0.125	0.5	0.031	0.125	0.5	Additive
<i>C. auris</i> (non-aggregative isolate)	0.125	1	0.015	0.125	0.245	Synergy

Data extracted from a study evaluating the in vitro efficacy of amphotericin B and echinocandins against *Candida auris*.

Experimental Protocols

Checkerboard Microdilution Assay for In Vitro Synergy Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for assessing the in vitro interaction between rezafungin and another antifungal agent.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of rezafungin in combination with another antifungal agent against a specific fungal isolate.

Materials:

- **Rezafungin acetate** powder
- Second antifungal agent powder (e.g., voriconazole, amphotericin B)
- 96-well microtiter plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Fungal inoculum, standardized to the appropriate concentration
- Spectrophotometer or microplate reader
- Sterile diluents (e.g., DMSO, water)

Procedure:

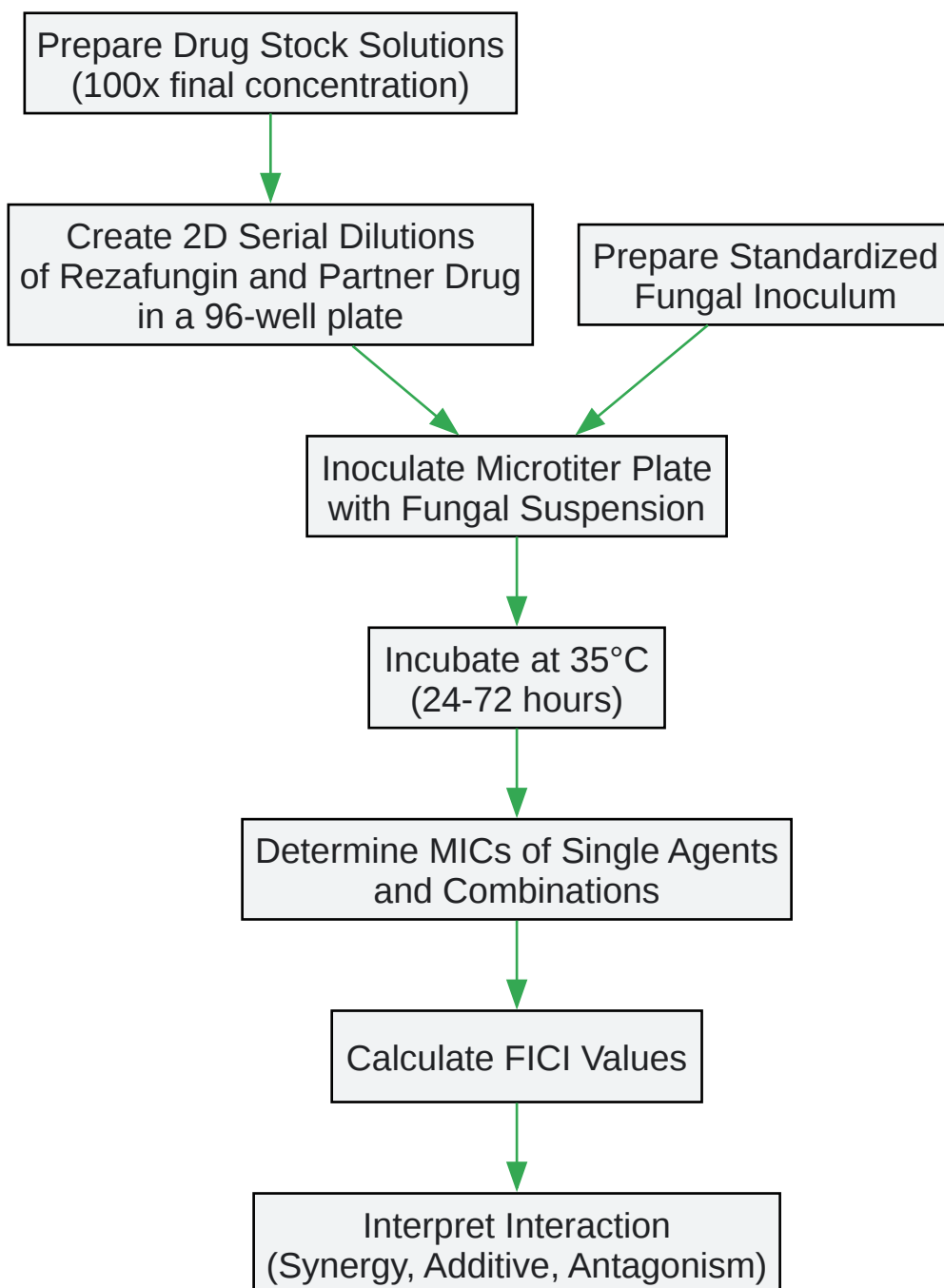
- **Stock Solution Preparation:** Prepare stock solutions of rezafungin and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
- **Drug Dilution Series:**
 - In a 96-well plate, create a two-dimensional serial dilution of the two drugs.
 - Along the x-axis (e.g., columns 2-11), prepare serial dilutions of rezafungin.
 - Along the y-axis (e.g., rows B-G), prepare serial dilutions of the second antifungal agent.
 - Column 1 should contain only the dilutions of the second antifungal agent (rezafungin control), and row A should contain only the dilutions of rezafungin (second agent control). Well H12 can serve as a growth control (no drug).
- **Inoculum Preparation:** Prepare a standardized fungal inoculum according to CLSI M27 (for yeasts) or M38 (for molds) guidelines. The final inoculum concentration in the wells should be approximately 0.5×10^3 to 2.5×10^3 CFU/mL for yeasts or 0.4×10^4 to 5×10^4 CFU/mL for molds.
- **Inoculation:** Add the standardized fungal inoculum to each well of the microtiter plate.

- Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species, or until sufficient growth is observed in the growth control well.
- Reading the Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically $\geq 50\%$ for azoles and echinocandins, and $\geq 90\%$ for amphotericin B) compared to the growth control.
- FICI Calculation: Calculate the FICI for each well showing growth inhibition using the following formula:

$$\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$

The FICI for the combination is the lowest FICI value obtained.

Diagram of Checkerboard Assay Workflow:



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A simplified workflow for the checkerboard microdilution assay.

Time-Kill Assay for In Vitro Synergy

Objective: To evaluate the rate and extent of fungal killing by rezafungin in combination with another antifungal agent over time.

Materials:

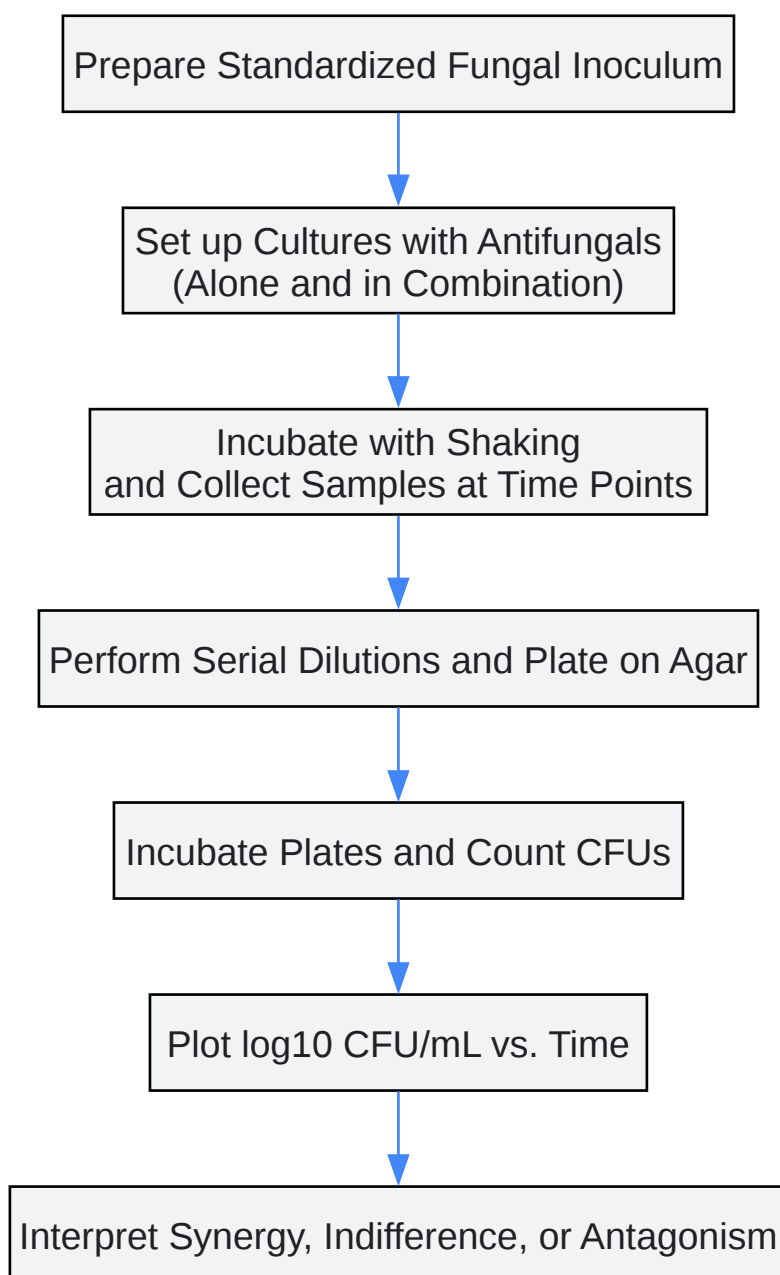
- **Rezafungin acetate**
- Second antifungal agent
- Standardized fungal inoculum
- Culture tubes or flasks
- Sabouraud Dextrose Agar (SDA) plates
- Incubator shaker

Procedure:

- **Inoculum Preparation:** Prepare a starting inoculum of the test organism in RPMI 1640 medium to a concentration of approximately $1-5 \times 10^5$ CFU/mL.
- **Drug Concentrations:** Prepare tubes or flasks containing the antifungal agents at predetermined concentrations (e.g., 0.5x, 1x, and 2x the MIC), both alone and in combination. Include a drug-free growth control.
- **Incubation and Sampling:** Inoculate the tubes/flasks with the fungal suspension and incubate at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots from each culture.
- **Viable Cell Counts:** Perform serial dilutions of the collected aliquots and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours, and then count the number of colonies to determine the CFU/mL.
- **Data Analysis:** Plot the \log_{10} CFU/mL versus time for each drug concentration and combination.
 - **Synergy:** A ≥ 2 \log_{10} decrease in CFU/mL with the combination compared to the most active single agent.

- Indifference: A $<2 \log_{10}$ change in CFU/mL with the combination compared to the most active single agent.
- Antagonism: A $\geq 2 \log_{10}$ increase in CFU/mL with the combination compared to the most active single agent.

Diagram of Time-Kill Assay Workflow:



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A generalized workflow for performing a time-kill synergy assay.

Signaling Pathways and Mechanisms of Synergy

The primary mechanism of action for rezafungin is the inhibition of 1,3- β -D-glucan synthase, a critical enzyme for fungal cell wall integrity. Combination therapy with agents targeting different cellular pathways can lead to synergistic interactions.

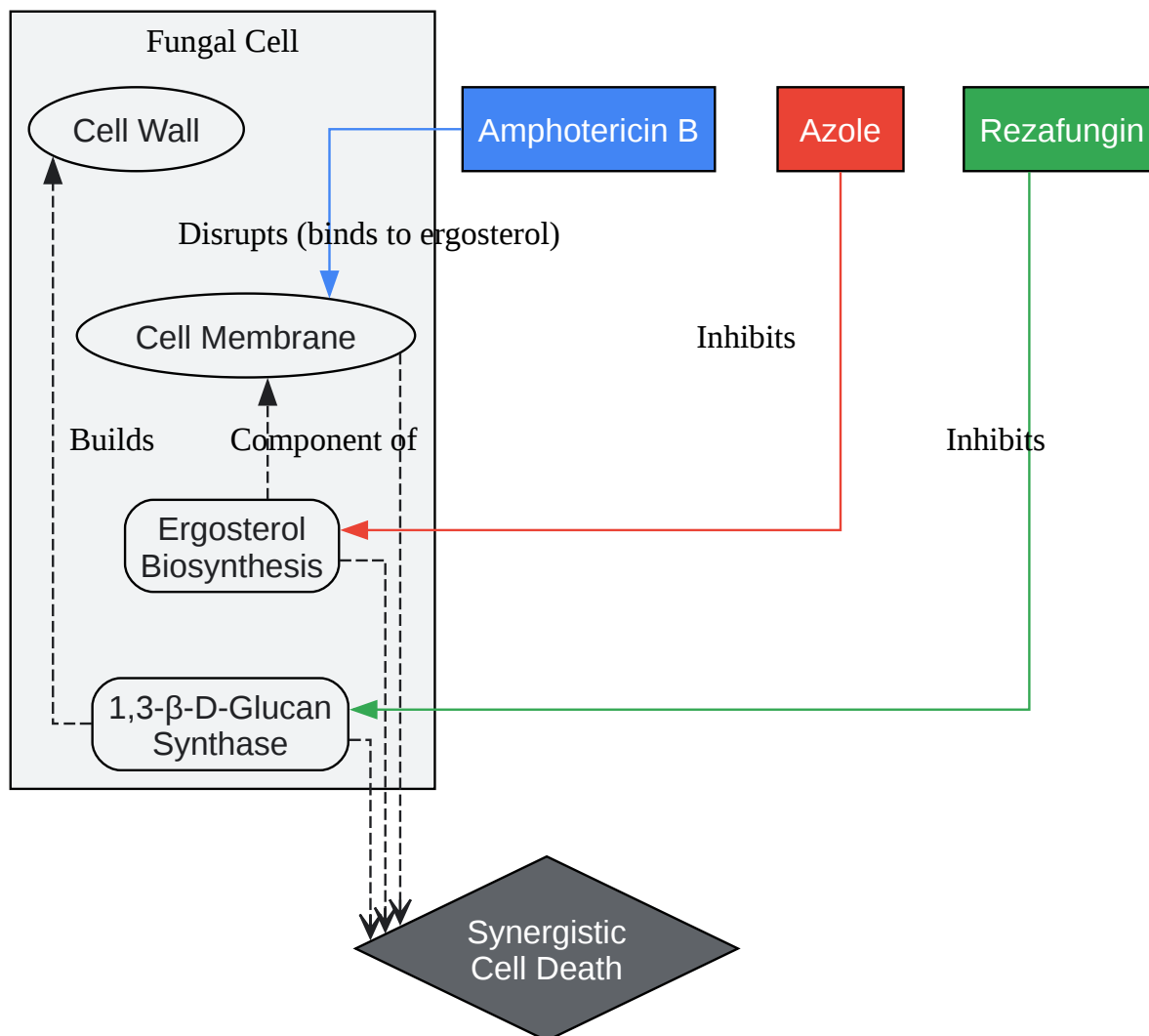
Echinocandins and Azoles:

- **Sequential Pathway Inhibition:** Echinocandins disrupt the cell wall, potentially increasing the penetration of azoles to their target, lanosterol 14- α -demethylase, in the cell membrane.
- **Cell Stress Response:** The combined stress on the cell wall (echinocandin) and cell membrane (azole) can overwhelm the fungal cell's ability to respond and repair, leading to cell death.

Echinocandins and Polyenes (Amphotericin B):

- **Enhanced Target Access:** Damage to the cell wall by echinocandins may facilitate the binding of amphotericin B to ergosterol in the fungal cell membrane.
- **Combined Cellular Damage:** The dual assault on both the cell wall and cell membrane integrity can lead to rapid fungicidal activity.

Diagram of Potential Synergistic Mechanisms:



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Target sites of different antifungal classes leading to potential synergy.

Conclusion

The combination of rezafungin with other antifungal agents holds the potential to improve therapeutic outcomes in the treatment of invasive fungal infections. The protocols provided herein offer standardized methods for the in vitro evaluation of these combinations. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the clinical utility of rezafungin combination therapy. The data and methodologies presented in these

application notes are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

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